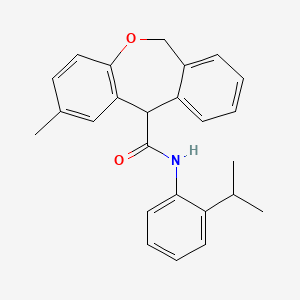
6,11-Dihydro-N-(2-isopropylphenyl)-2-methyldibenz(b,e)oxepin-11-carboxamide
Cat. No. B8336166
Key on ui cas rn:
144169-97-1
M. Wt: 371.5 g/mol
InChI Key: VUUXTSZTYACSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05340807
Procedure details


The similar procedures as in Example 1 were repeated except using 1.0 g of Compound A and 0.63 g of 2-isopropylaniline in place of aniline to obtain 1.84 g of Compound 5.
Name
Compound A
Quantity
1 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11](O)=[O:12])[C:4]=2[CH:3]=1.[CH:20]([C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH2:25])([CH3:22])[CH3:21]>>[CH:20]([C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH:25][C:11]([CH:10]1[C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=2[CH2:7][O:6][C:5]2[CH:18]=[CH:19][C:2]([CH3:1])=[CH:3][C:4]1=2)=[O:12])([CH3:22])[CH3:21]
|
Inputs


Step One
|
Name
|
Compound A
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)NC(=O)C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.84 g | |
| YIELD: CALCULATEDPERCENTYIELD | 126% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
